molecular formula C19H24N2O B15182772 Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- CAS No. 113106-02-8

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-

Cat. No.: B15182772
CAS No.: 113106-02-8
M. Wt: 296.4 g/mol
InChI Key: PEWABAMSYLTFDG-UHFFFAOYSA-N
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Description

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a butyl chain and a tetrahydroacridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of N-butylacetamide with 1,2,3,4-tetrahydro-9-acridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or acridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butylacetamide: A simpler analog without the acridinyl moiety.

    N-ethyl-N-(1,2,3,4-tetrahydro-9-acridinyl)acetamide: A similar compound with an ethyl group instead of a butyl group.

    N-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)acetamide: Another analog with a methyl group.

Uniqueness

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- is unique due to the presence of both the butyl chain and the tetrahydroacridinyl moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

113106-02-8

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-butyl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide

InChI

InChI=1S/C19H24N2O/c1-3-4-13-21(14(2)22)19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3

InChI Key

PEWABAMSYLTFDG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=C2CCCCC2=NC3=CC=CC=C31)C(=O)C

Origin of Product

United States

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